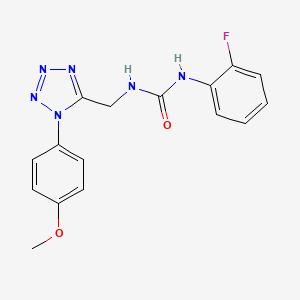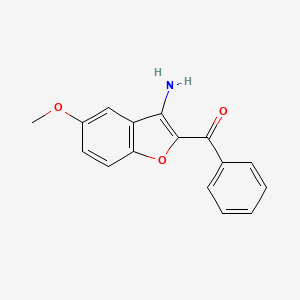![molecular formula C20H21N7O3 B2699314 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide CAS No. 1797283-03-4](/img/structure/B2699314.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used to form each of these groups. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it may be quite rigid. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the triazole ring is known to participate in a variety of reactions, many of which are used in the synthesis of pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability. These properties would need to be determined experimentally .科学的研究の応用
Synthesis and Biological Evaluation
A range of studies have explored the synthesis and biological evaluation of compounds structurally related or incorporating elements of the specified chemical structure. These research endeavors aim at discovering new therapeutic agents with potential applications in treating various diseases due to their unique biological activities.
Antimicrobial and Antifungal Activities : Novel heterocyclic compounds, including derivatives that could be structurally related to the specified chemical, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown significant biological activity against a range of microorganisms, suggesting potential applications in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Anticancer and Anti-inflammatory Agents : Research into novel benzodifuranyl compounds derived from visnaginone and khellinone has led to the discovery of compounds with cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. This highlights the potential use of these compounds, including those structurally similar to the one inquired about, in developing new treatments for inflammation and possibly cancer (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antidiabetic Drug Development : Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their potential as anti-diabetic medications. This research provides insights into the development of new therapeutics for diabetes, with compounds similar to the one inquired showing promise in this area (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antituberculosis Activity : Thiazole-aminopiperidine hybrid analogues have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. These studies suggest the potential of such compounds, including those structurally related to the specified chemical, in the treatment of tuberculosis (Jeankumar et al., 2013).
Antihistaminic and Anti-inflammatory Activities : Compounds incorporating elements similar to the specified chemical structure have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. This research indicates the potential therapeutic application of these compounds in treating conditions like allergic rhinitis and atopic dermatitis (Gyoten et al., 2003).
作用機序
Target of Action
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Compounds containing 1,2,4-triazole moieties have been found to exhibit a wide range of biological activities, including anticancer , antiviral , and anti-inflammatory effects . Therefore, the targets of this compound could potentially include various enzymes or receptors involved in these biological processes.
Biochemical Pathways
Without specific information about this compound, it’s difficult to say which biochemical pathways it might affect. Given the wide range of biological activities exhibited by 1,2,4-triazole compounds, it’s likely that multiple pathways could be involved .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety could potentially influence its absorption, distribution, metabolism, and excretion, as this group is known to enhance the lipophilicity of compounds, which can improve their absorption and distribution .
Result of Action
Given the biological activities associated with 1,2,4-triazole compounds, it’s possible that it could have effects such as inhibiting the growth of cancer cells or suppressing inflammatory responses .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c28-20(23-15-1-2-16-17(11-15)30-10-9-29-16)14-5-7-26(8-6-14)18-3-4-19(25-24-18)27-13-21-12-22-27/h1-4,11-14H,5-10H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMVYCDIZISHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2699231.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2699232.png)
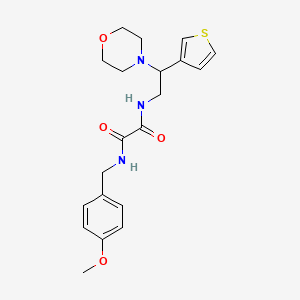
![Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate](/img/structure/B2699238.png)
![5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2699239.png)
![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2699240.png)
![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2699241.png)
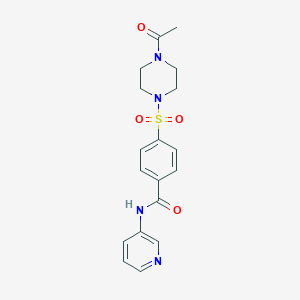
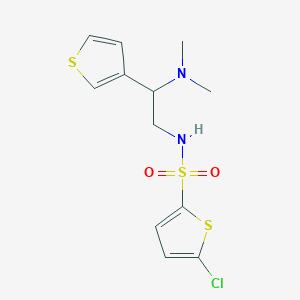
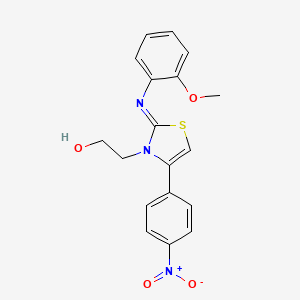
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2699247.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699249.png)
